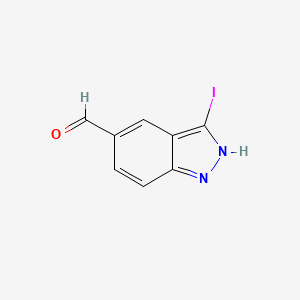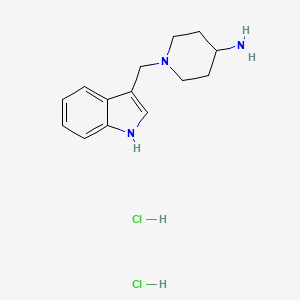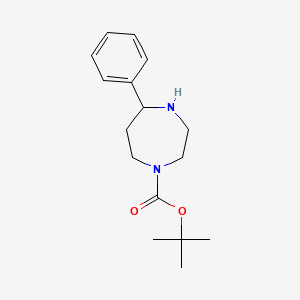![molecular formula C14H19N3 B1439560 {[3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine CAS No. 400757-13-3](/img/structure/B1439560.png)
{[3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring and the phenyl ring would likely result in a planar structure for those parts of the molecule. The electron-donating methyl groups could potentially influence the electronic structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group could influence its solubility in different solvents .Aplicaciones Científicas De Investigación
Corrosion Inhibition : A study by Chetouani et al. (2005) demonstrates that bipyrazolic compounds, including derivatives of 3,5-dimethyl-1H-pyrazole, show significant inhibitory effects on the corrosion of pure iron in acidic media. These compounds act as efficient corrosion inhibitors, suggesting their potential application in protecting metals from corrosion in industrial settings (Chetouani et al., 2005).
Biological Activity : Rafah F. Al-Smaisim (2012) reports the synthesis of 3,5-dimethyl-1H-pyrazole derivatives with demonstrated antibacterial activity. These compounds exhibit good antibacterial properties against several bacterial species, which indicates their potential use in developing new antimicrobial agents (Rafah F. Al-Smaisim, 2012).
Density Functional Theory (DFT) Studies : A theoretical study by Hengliang Wang et al. (2006) involves density functional theory to analyze bipyrazolic-type organic compounds, including 3,5-dimethyl-1H-pyrazole derivatives. This research is focused on elucidating the inhibition efficiencies and reactive sites of these compounds as corrosion inhibitors, contributing to the understanding of their chemical properties and potential applications in industrial settings (Hengliang Wang et al., 2006).
Cytotoxic Properties in Tumor Cells : Research by Kodadi et al. (2007) on new tridentate bipyrazolic compounds reveals their cytotoxic properties against tumor cell lines. This finding suggests the potential of these compounds in developing treatments for various types of cancer (Kodadi et al., 2007).
Molecular Structure Investigations : Shawish et al. (2021) synthesize and analyze the molecular structure of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. This research, including X-ray crystallography and DFT calculations, contributes to understanding the molecular structures and interactions of these compounds, which is crucial for their potential applications in various scientific fields (Shawish et al., 2021).
Mecanismo De Acción
Target of Action
Compounds with a pyrazole ring, like the one in “{[3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine”, are often found in drugs and bioactive molecules . They can bind to various receptors in the body, depending on the specific functional groups attached to the pyrazole ring .
Mode of Action
The interaction of these compounds with their targets usually involves the formation of non-covalent bonds, such as hydrogen bonds and van der Waals interactions. The specific mode of action would depend on the exact nature of the target and the functional groups present in the compound .
Biochemical Pathways
Pyrazole derivatives can affect a wide range of biochemical pathways, including those involved in inflammation, cancer, and viral infections . The exact pathways affected by “this compound” would depend on its specific targets.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the functional groups present. For example, the presence of polar groups can affect solubility and absorption, while the presence of certain functional groups can make the compound a target for specific metabolic enzymes .
Result of Action
The molecular and cellular effects of a compound’s action depend on the specific targets and pathways it affects. For example, if the compound targets a receptor involved in cell growth, it could potentially have anti-cancer effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, certain functional groups might only be active at specific pH levels, or the compound might be more stable at lower temperatures .
Direcciones Futuras
Propiedades
IUPAC Name |
1-[3,5-dimethyl-1-(2-methylphenyl)pyrazol-4-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-10-7-5-6-8-14(10)17-12(3)13(9-15-4)11(2)16-17/h5-8,15H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGOAIWYGOWBKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C(=N2)C)CNC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401184996 | |
| Record name | N,3,5-Trimethyl-1-(2-methylphenyl)-1H-pyrazole-4-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401184996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400757-13-3 | |
| Record name | N,3,5-Trimethyl-1-(2-methylphenyl)-1H-pyrazole-4-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400757-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,3,5-Trimethyl-1-(2-methylphenyl)-1H-pyrazole-4-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401184996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-2-(methylsulfanyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidine](/img/structure/B1439481.png)
![5-Boc-1-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B1439482.png)



![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetic acid hydrochloride](/img/structure/B1439486.png)


![6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1439491.png)



